5C-aglycone is classified as a naphthoquinone derivative, which is a type of organic compound featuring a naphthalene backbone with two ketone groups. This compound is synthesized from vitamin K through various metabolic processes. It has been identified as one of the major urinary metabolites of vitamin K alongside 7C-aglycone, with the former accounting for approximately 75% of total vitamin K metabolite excretion in humans .
The synthesis of 5C-aglycone typically involves the metabolic conversion of phylloquinone within the body. The primary synthetic pathway includes:
The synthesis parameters, such as temperature and solvent composition, are critical for optimizing yield and purity during these processes.
The molecular structure of 5C-aglycone can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate its structure and confirm the identity of synthesized compounds .
5C-aglycone participates in various chemical reactions, primarily related to its role in vitamin K metabolism:
These reactions are crucial for understanding how 5C-aglycone functions within the body and its implications for health.
The mechanism of action of 5C-aglycone primarily revolves around its role in vitamin K metabolism:
Understanding these mechanisms provides insight into the potential health benefits associated with adequate vitamin K intake.
The physical and chemical properties of 5C-aglycone include:
These properties are essential for handling and analyzing the compound in laboratory settings.
5C-aglycone has several scientific applications:
5C-aglycone (chemical name: 2-methyl-3-(3'-carboxy-3'-methylpropyl)-1,4-naphthoquinone) is a terminal, water-soluble metabolite derived from the catabolism of both phylloquinone (vitamin K1) and menaquinones (vitamin K2). Its molecular formula is C₁₆H₁₆O₄, with a monoisotopic mass of 272.104859 Da [7]. Structurally, it retains the 2-methyl-1,4-naphthoquinone core characteristic of all vitamin K forms but features a shortened carboxylated side chain resulting from β-oxidation of the parent compounds' isoprenoid chains [1] [7]. This oxidative degradation occurs primarily in the liver, involving ω-terminal oxidation followed by stepwise chain shortening. The metabolite is typically excreted in urine as glucuronide conjugates, which enhance its water solubility [4] [7].
5C-aglycone is classified as a major urinary metabolite of vitamin K, accounting for ~75% of total vitamin K metabolite excretion in humans. Alongside its minor counterpart 7C-aglycone, it serves as a common endpoint for diverse vitamin K forms, irrespective of their dietary origins (plant-based K1 or bacterial-derived K2) [2] [3]. Its detection in urine provides a direct window into vitamin K catabolic flux.
Table 1: Chemical and Biochemical Properties of 5C-Aglycone
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-methyl-4-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)butanoic acid |
Chemical Formula | C₁₆H₁₆O₄ |
Molecular Weight | 272.2958 g/mol |
HMDB ID | HMDB0004810 |
Major Precursors | Phylloquinone, Menaquinones (MK-4 to MK-13) |
Urinary Excretion Form | Glucuronide conjugates |
Metabolic Pathway | Side-chain β-oxidation |
Detection Methods | HPLC with redox-mode electrochemical detection, LC-MS/MS |
The discovery of 5C-aglycone is intertwined with vitamin K research milestones. Initial work by Henrik Dam and Edward Doisy in the 1930s identified vitamin K's role in coagulation, earning them the 1943 Nobel Prize [1] [8]. However, vitamin K metabolism remained obscure until the late 20th century. In the 1970s–1980s, studies using radiolabeled phylloquinone revealed polar metabolites in urine, suggesting side-chain catabolism [4]. The exact structures (5C- and 7C-aglycones) were later confirmed using advanced analytical techniques.
A breakthrough came in 2005 with the development of a sensitive HPLC assay with redox-mode electrochemical detection, enabling precise quantification of these metabolites in human urine [3] [4]. This methodology revealed that 5C-aglycone dominated urinary excretion profiles. The landmark 2007 randomized crossover study by Harrington et al. mechanistically linked 5C-aglycone excretion to dietary vitamin K intake. Researchers demonstrated that urinary 5C-aglycone levels halved during dietary phylloquinone restriction (11 μg/day) and tripled upon repletion (206 μg/day), establishing its role as a nutritional biomarker [2] [3].
Table 2: Historical Milestones in 5C-Aglycone Research
Year | Milestone | Significance |
---|---|---|
1930s | Discovery of vitamin K by Dam and Doisy | Identified antihemorrhagic factor; Nobel Prize (1943) |
1980s | Detection of polar vitamin K metabolites in urine | Suggested side-chain catabolism beyond the liver |
2005 | Development of HPLC-ECD assay for aglycones | Enabled specific quantification in biological samples |
2007 | Controlled dietary intervention study (Harrington et al.) | Established 5C-aglycone as a biomarker of vitamin K intake/status |
2010 | Neonatal metabolite studies (Pediatric Research) | Revealed developmental immaturity in vitamin K catabolism |
5C-aglycone has emerged as the first validated biomarker for "global" vitamin K status, reflecting tissue turnover beyond hepatic coagulation function. Traditional markers like prothrombin time or plasma phylloquinone measure only hepatic sufficiency or short-term intake. In contrast, 5C-aglycone excretion integrates inputs from all vitamin K forms and tissues, including extrahepatic sites (e.g., bone, vasculature) where vitamin K activates critical proteins like osteocalcin and matrix Gla protein (MGP) [2] [8] [10].
Key research findings support its utility:
Table 3: 5C-Aglycone Excretion Rates Across Populations
Population | 5C-Aglycone Excretion Rate | Interpretation |
---|---|---|
Adults (Control Diet) | ~75% of total vitamin K metabolites | Reflects adequate vitamin K turnover |
Adults (Restricted Diet) | ~30% of control levels | Indicates suboptimal intake |
Term Neonates (Pre-prophylaxis) | 25-fold lower than adults | Very low tissue stores at birth |
Preterm Neonates (Post-prophylaxis) | Dose-dependent (200–500 μg) | Immature catabolic capacity; requires higher dosing |
Elderly Populations | Highly variable | May reflect age-related metabolic decline or deficiency |
The metabolite's stability and detectability in urine offer practical advantages over blood-based markers (e.g., dp-ucMGP or PIVKA-II), which require specialized handling. Ongoing research aims to standardize excretion thresholds for clinical deficiency diagnosis and to harmonize analytical methods (e.g., transitioning from HPLC to LC-MS/MS) for broader applicability in nutritional epidemiology [5] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7